2-(1,3-benzothiazol-2-yl)-N'-[(4-chlorophenyl)carbonyl]pyridine-3-carbohydrazide
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-N’-[(4-chlorophenyl)carbonyl]pyridine-3-carbohydrazide is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a pyridine carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N’-[(4-chlorophenyl)carbonyl]pyridine-3-carbohydrazide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-N’-[(4-chlorophenyl)carbonyl]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce different hydrazide derivatives.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-N’-[(4-chlorophenyl)carbonyl]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N’-[(4-chlorophenyl)carbonyl]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the compound’s specific application, such as its role as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and pyridine carbohydrazides. Examples are:
- 2-(1,3-Benzothiazol-2-yl)ethanethioamide
- 2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxo-4-phenylbutanenitrile
Uniqueness
What sets 2-(1,3-benzothiazol-2-yl)-N’-[(4-chlorophenyl)carbonyl]pyridine-3-carbohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H13ClN4O2S |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N'-(4-chlorobenzoyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C20H13ClN4O2S/c21-13-9-7-12(8-10-13)18(26)24-25-19(27)14-4-3-11-22-17(14)20-23-15-5-1-2-6-16(15)28-20/h1-11H,(H,24,26)(H,25,27) |
InChI Key |
BESQVBCHRXIHBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)NNC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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